2-Phenyl-N-(1,3-thiazol-2-yl)acetamide
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Description
“2-phenyl-N-1,3-thiazol-2-ylacetamide” is a chemical compound with the molecular weight of 218.28 . It is a derivative of thiazole, a class of compounds that have gained considerable attention due to their broad applications in different fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-substituted-N-(1,3-thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activities . The synthesis involved heating a mixture of 2-amino-1,3-thiazole and chloroacetylchloride under microwave irradiation .Molecular Structure Analysis
A detailed spectroscopic analysis of two dichloro substituted phenyl-N-(1,3-thiazol-2-yl)acetamides has been carried out using B3LYP method with 6-31+G(d, p) basis set within density functional scheme . The molecular HOMO-LUMO surfaces, their respective energy gaps, and MESP surfaces have also been drawn to explain the chemical activity of both molecules .Chemical Reactions Analysis
While specific chemical reactions involving “2-phenyl-N-1,3-thiazol-2-ylacetamide” are not available, studies on similar thiazole derivatives have shown that they can undergo various chemical reactions. For instance, the reaction of 2-amino-1,3-thiazole with chloroacetylchloride under microwave irradiation resulted in the formation of 2-chloro-N-(1,3-thiazol-2-yl)acetamide .Future Directions
Thiazole derivatives, including “2-phenyl-N-1,3-thiazol-2-ylacetamide”, present a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their potential as therapeutic agents. Additionally, more detailed studies on the physical and chemical properties, safety and hazards, and mechanism of action of these compounds could be beneficial.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized, and then excreted .
Result of Action
Some thiazole derivatives have shown to inhibit cox-1 and cox-2 enzymes, which are involved in inflammation and pain .
Action Environment
Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and light exposure .
Properties
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10(13-11-12-6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZQLIFVQELLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641847 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292051-66-2 |
Source
|
Record name | N-2-Thiazolylbenzeneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292051662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2-THIAZOLYLBENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC36VMQ82T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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